Fenbendazole sulfoxide-d3

説明

特性

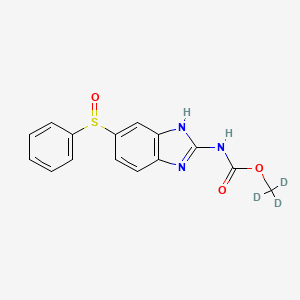

IUPAC Name |

trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZFPOZAYTVHN-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746822 |

Source

|

| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-54-4 |

Source

|

| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of Fenbendazole Sulfoxide-d3 in Pharmacokinetic Analysis

This guide provides a comprehensive exploration of Fenbendazole sulfoxide-d3 and its critical function in the precise bioanalysis required for pharmacokinetic (PK) studies. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental design, ensuring a robust and self-validating approach to quantitative analysis.

Introduction: The Fenbendazole Metabolic Axis and the Need for Precision

Fenbendazole (FBZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine against a variety of gastrointestinal parasites.[1][2] Its mechanism of action involves binding to parasite tubulin, which disrupts microtubule formation and leads to parasite death.[1][2] Upon administration, Fenbendazole is poorly absorbed and rapidly metabolized, primarily in the liver.[1][3][4]

The principal metabolic pathway is a sequential oxidation process:

-

Fenbendazole (FBZ) is oxidized to Fenbendazole Sulfoxide (FBZ-SO) , also known as Oxfendazole. This conversion is mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems.[3][5] Importantly, Fenbendazole Sulfoxide is the primary metabolite responsible for the systemic anthelmintic activity.[3][6][7]

-

Fenbendazole Sulfoxide is further oxidized to the inactive Fenbendazole Sulfone (FBZ-SO2) .[3][5][8]

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of Fenbendazole requires the accurate quantification of not only the parent drug but also its key metabolites in complex biological matrices. This is the central challenge of its pharmacokinetic analysis. This guide details the indispensable role of Fenbendazole sulfoxide-d3 as the cornerstone for achieving the accuracy and reliability demanded in modern bioanalytical workflows.

The Gold Standard: Principles of Stable Isotope-Labeled Internal Standards

In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to every sample—calibrators, quality controls, and unknowns—prior to processing. Its purpose is to correct for variability that is inevitably introduced during the analytical workflow.[9][10]

While structurally similar analogs can be used, Stable Isotope-Labeled (SIL) internal standards are universally recognized as the gold standard for bioanalysis.[10][11][12][13] These are molecules in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Fenbendazole sulfoxide-d3 is a deuterated SIL IS, meaning three hydrogen atoms have been replaced with deuterium.[14]

The Core Advantages of a SIL Internal Standard:

-

Physicochemical Identity: A SIL IS is chemically identical to the analyte. It therefore exhibits virtually the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[10][13]

-

Ultimate Correction for Matrix Effects: Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological sample—are a major source of error in LC-MS. Because the SIL IS co-elutes precisely with the analyte, it experiences the exact same matrix effects, providing the most accurate possible correction.[10][11]

-

Enhanced Robustness and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, the SIL IS dramatically improves the accuracy, precision, and overall robustness of the bioanalytical method.[10][11]

-

Regulatory Acceptance: The use of SIL internal standards is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[15][16][17]

Figure 1: Principle of Isotope Dilution using a SIL-IS. Both the analyte and the SIL-IS are subjected to the same sources of variability, but their ratio remains constant, enabling accurate quantification.

The Role of Fenbendazole Sulfoxide-d3 in Pharmacokinetic Assays

Fenbendazole sulfoxide-d3 is the deuterated analog of the primary active metabolite of fenbendazole.[14] Its central role is to serve as the internal standard for the quantification of fenbendazole sulfoxide. Due to its close structural similarity to the parent drug (FBZ) and the sulfone metabolite (FBZ-SO2), it is also the ideal internal standard for their simultaneous quantification in a single chromatographic run. This is a common and efficient practice in pharmacokinetic studies.

By incorporating FBZ-SO-d3 into the analytical method, researchers can reliably measure the concentration-time profiles of FBZ and its metabolites in biological fluids following drug administration. This data is fundamental for calculating key pharmacokinetic parameters.

Key Pharmacokinetic Parameters Determined Using This Approach:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the concentration-time curve, representing total drug exposure.

-

t₁/₂: Elimination half-life.

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

The accuracy of these parameters is directly dependent on the quality of the bioanalytical data. The use of Fenbendazole sulfoxide-d3 ensures that this foundational data is of the highest integrity, enabling confident decision-making in drug development.

A Self-Validating Bioanalytical Workflow for Fenbendazole Pharmacokinetics

This section details a standard protocol for the quantification of fenbendazole, fenbendazole sulfoxide, and fenbendazole sulfone in plasma. The inclusion of Fenbendazole sulfoxide-d3 at the outset makes the workflow inherently self-validating by correcting for procedural variability.

Step 1: Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of Fenbendazole, Fenbendazole Sulfoxide, Fenbendazole Sulfone, and Fenbendazole Sulfoxide-d3 in a suitable organic solvent (e.g., DMSO or Methanol) to create individual stock solutions.

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water). These will be used to spike blank plasma.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Fenbendazole Sulfoxide-d3 stock solution to a final concentration that yields a robust signal in the mass spectrometer.

Step 2: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples. Adding the internal standard before this step is critical to ensure it accounts for any analyte loss during protein removal and subsequent steps.

-

Aliquot Samples: Label microcentrifuge tubes for each standard, quality control (QC), and unknown study sample. Aliquot 100 µL of the corresponding plasma sample into each tube.

-

Spike Internal Standard: Add a small, precise volume (e.g., 10 µL) of the Fenbendazole Sulfoxide-d3 working solution to every tube (except for double-blank samples). Vortex briefly.

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is effective for crashing out proteins.

-

Vortex & Centrifuge: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

-

Collect Supernatant: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

Causality: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition for each compound, we can confidently quantify the analytes even in a complex matrix. The mass difference between the analyte and the SIL-IS allows the instrument to monitor both simultaneously.

Table 1: Illustrative LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention and separation for these compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analytes. |

| Flow Rate | 0.4 mL/min | Typical for analytical-scale columns. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Benzimidazoles readily form positive ions. |

| MRM Transitions | See Table 2 | Specific mass transitions for unambiguous identification and quantification. |

Table 2: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Fenbendazole (FBZ) | 300.1 | 159.1 |

| Fenbendazole Sulfoxide (FBZ-SO) | 316.1 | 284.1 |

| Fenbendazole Sulfone (FBZ-SO2) | 332.1 | 159.1 |

| Fenbendazole Sulfoxide-d3 (IS) | 319.1 | 287.1 |

Step 4: Data Processing and Quantification

-

Integration: The LC-MS software integrates the peak area for each analyte and the internal standard in every sample.

-

Ratio Calculation: A response ratio is calculated for each sample: (Peak Area of Analyte / Peak Area of IS).

-

Calibration Curve: A calibration curve is generated by plotting the response ratio versus the nominal concentration for the calibration standards. A linear regression with 1/x² weighting is typically applied.

-

Concentration Determination: The concentration of the analyte in QC and unknown samples is calculated by interpolating their response ratios from the calibration curve.

Figure 2: Bioanalytical workflow for pharmacokinetic sample analysis.

Fenbendazole Metabolism and Pharmacokinetic Profile

The pharmacokinetic profile of fenbendazole is characterized by low aqueous solubility, which leads to poor and variable oral bioavailability.[3][18] It is rapidly metabolized, with the active sulfoxide metabolite often reaching higher plasma concentrations than the parent drug.[8][18] This underscores the necessity of quantifying the metabolites to understand the full disposition and efficacy of the administered drug.

Figure 3: Metabolic pathway of Fenbendazole. The conversion to the active sulfoxide metabolite is a key step in its bioactivation.

Table 3: Representative Pharmacokinetic Parameters of Fenbendazole in Various Species

| Species | Dose (Oral) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Reference |

| Pigs | 5 mg/kg | 0.07 | 3.75 | 27.1 | [8][18] |

| Dogs | ~10 mg/kg | 0.10 | 1-2 | - | [19] |

| Rats | 10 mg/kg | 0.32 | - | - | [3] |

| Horses (unfed) | 10 mg/kg | - | - | AUC: 2.19 µg·h/mL | [20] |

Note: Parameters can vary significantly based on formulation, feeding status, and species.[4][20]

Conclusion

Fenbendazole sulfoxide-d3 is not merely a reagent but a fundamental component that ensures the scientific integrity of pharmacokinetic studies involving fenbendazole. Its application as a stable isotope-labeled internal standard allows for the mitigation of analytical variability, particularly from matrix effects, leading to highly accurate and precise quantification of the parent drug and its critical metabolites. The robust data generated through this gold-standard approach is essential for the accurate characterization of a drug's ADME profile, forming the bedrock of informed decisions in both veterinary and potential human drug development.

References

-

Dogra, N., Kumar, A., & Kumar, P. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

-

Wikipedia. (n.d.). Fenbendazole. [Link]

-

Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 225–236. [Link]

-

McKellar, Q. A., & Visser, S. A. (2000). Pharmacokinetics of fenbendazole following intravenous and oral administration to pigs. American journal of veterinary research, 61(5), 572–575. [Link]

-

Lee, S. G., Kim, D., & Jeong, E. (2014). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial agents and chemotherapy, 58(1), 142–148. [Link]

-

McKellar, Q. A., & Visser, S. A. (2000). Pharmacokinetics of fenbendazole following intravenous and oral administration to pigs. AVMA Journals. [Link]

-

ResearchGate. (n.d.). Fenbendazole Pharmacokinetics, Metabolism, and Potentiation in Horses. [Link]

-

McKellar, Q. A., et al. (2002). Fenbendazole pharmacokinetics, metabolism, and potentiation in horses. Journal of veterinary pharmacology and therapeutics, 25(3), 163–172. [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

-

Ognean, L., Cernea, C., Cernea, M., & Ognean, M. (2008). PHARMACOKINETICS AND METABOLISM OF FENBENDAZOLE IN HEALTHY DOGS. SCIENTIFIC WORKS, 41(1), 589-594. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

-

Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 225–236. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

-

Anticancer Research. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]

-

Veeprho. (n.d.). Fenbendazole Sulfoxide-D3 | CAS 1228182-54-4. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. [Link]

-

ResearchGate. (n.d.). Fenbendazole pharmacokinetics, metabolism, and potentiation in horses. [Link]

-

Semantic Scholar. (n.d.). Fenbendazole pharmacokinetics, metabolism, and potentiation in horses. [Link]

-

ResearchGate. (2000). Liquid Chromatographic Determination of Fenbendazole Residues in Pig Tissues after Treatment with Medicated Feed. [Link]

-

CONICET. (2009). Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications. [Link]

-

Marriner, S. E., & Bogan, J. A. (1981). Methodology for the analysis of fenbendazole and its metabolites in plasma, urine, feces, and tissue homogenates. Journal of pharmacological methods, 6(2), 173–180. [Link]

Sources

- 1. Fenbendazole - Wikipedia [en.wikipedia.org]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 4. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. scispace.com [scispace.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. veeprho.com [veeprho.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. database.ich.org [database.ich.org]

- 18. Pharmacokinetics of fenbendazole following intravenous and oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 20. Fenbendazole pharmacokinetics, metabolism, and potentiation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to the Application of Fenbendazole Sulfoxide-d3 as an Internal Standard in LC-MS

Preamble: The Pursuit of Analytical Certainty

In the landscape of drug development and research, the demand for analytical precision is absolute. The quantitative analysis of xenobiotics in complex biological matrices is a cornerstone of pharmacokinetics, toxicokinetics, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for this purpose, offering unparalleled sensitivity and selectivity. However, the integrity of the data it generates is critically dependent on the mitigation of analytical variability. This guide provides an in-depth exploration of Fenbendazole Sulfoxide-d3, a stable isotope-labeled (SIL) internal standard, and its pivotal role in achieving robust and reliable quantification of Fenbendazole and its primary active metabolite, Fenbendazole Sulfoxide (Oxfendazole).

This document moves beyond a simple recitation of protocols. It delves into the fundamental principles governing the use of SIL internal standards, the causality behind specific methodological choices, and the framework for developing a self-validating analytical system, all grounded in authoritative regulatory guidelines.

The Foundational Role of Internal Standards in LC-MS

The journey of an analyte from a biological sample to the mass spectrometer detector is fraught with potential for variability. Sample preparation, chromatographic separation, and ionization are all stages where inconsistencies can arise, leading to inaccurate quantification. An ideal internal standard (IS) is a compound added at a constant concentration to all samples, calibrators, and quality controls, which co-elutes and experiences the same analytical variations as the target analyte.[1] By calculating the ratio of the analyte response to the IS response, these variations can be effectively normalized.

Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[2] This ensures they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of error.[3] Fenbendazole Sulfoxide-d3, by incorporating three deuterium atoms, offers a mass shift that is easily resolved by the mass spectrometer while maintaining chromatographic co-elution with the unlabeled analyte, Fenbendazole Sulfoxide.

The Metabolic Context: Why Fenbendazole Sulfoxide-d3 is the Optimal Choice

Fenbendazole, a broad-spectrum benzimidazole anthelmintic, is extensively metabolized in vivo. The primary metabolic pathway is the oxidation of the sulfide moiety to form Fenbendazole Sulfoxide (also known as Oxfendazole), a pharmacologically active metabolite.[4] This sulfoxide is then further oxidized to the inactive Fenbendazole Sulfone. Given that Fenbendazole Sulfoxide is a major, active metabolite, its accurate quantification is often as critical as that of the parent drug.

Using Fenbendazole Sulfoxide-d3 as the internal standard allows for the precise quantification of this key metabolite. Its structure is fundamentally identical to the analyte, ensuring it tracks the analyte's behavior from extraction through detection with the highest possible fidelity.

The Analytical Workflow: A Self-Validating System

A robust bioanalytical method is a self-validating system. Each step is designed to minimize variability and is monitored by a system of checks and balances, primarily through the performance of the internal standard and quality control samples. The following sections detail a comprehensive workflow for the analysis of Fenbendazole Sulfoxide using Fenbendazole Sulfoxide-d3 as the internal standard.

dot

Caption: High-level workflow for bioanalysis using Fenbendazole Sulfoxide-d3.

Detailed Experimental Protocol: Sample Preparation via Protein Precipitation

Protein precipitation is a rapid, simple, and effective method for removing the bulk of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[5] Acetonitrile is a commonly used and highly efficient precipitation solvent.[6]

Materials:

-

Plasma samples, calibration standards, and quality controls.

-

Fenbendazole Sulfoxide-d3 internal standard working solution (e.g., 200 ng/mL in methanol).

-

Ice-cold acetonitrile.

-

Microcentrifuge tubes.

-

Vortex mixer and microcentrifuge.

Step-by-Step Protocol:

-

Aliquoting: Into a clean microcentrifuge tube, pipette 100 µL of the plasma sample (or standard/QC).

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the Fenbendazole Sulfoxide-d3 working solution to each tube.[7]

-

Vortexing: Briefly vortex the mixture for approximately 10 seconds to ensure homogeneity.

-

Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma). The addition of a water-miscible organic solvent disrupts the hydration layer around proteins, causing them to precipitate.[8]

-

Denaturation: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.[5]

-

Pelleting: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to form a tight pellet of precipitated protein.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, being cautious not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Final Centrifugation: Centrifuge the reconstituted samples one final time to pellet any remaining particulates before transferring the supernatant to autosampler vials for analysis.

LC-MS/MS Instrumental Parameters

The following parameters are based on established methods for Fenbendazole and related benzimidazole sulfoxides and serve as a robust starting point for method development.[7]

Table 1: Suggested Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and rapid analysis times. |

| Column | C18 Reversed-Phase (e.g., UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) | Offers excellent retention and peak shape for moderately polar compounds like Fenbendazole Sulfoxide. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte for positive ion mode ESI and improves peak shape.[9] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed and system pressure. |

| Gradient Elution | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components.[7] |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

Table 2: Suggested Mass Spectrometric Conditions

| Parameter | Recommended Setting | Rationale |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis, offering high sensitivity and specificity through Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Benzimidazoles readily form protonated molecules [M+H]+ in the presence of an acidic mobile phase.[7] |

| Capillary Voltage | 3.5 kV | An optimized voltage is crucial for stable and efficient ion generation. |

| Source Temperature | 150°C | Helps in the desolvation process of the ESI droplets. |

| Desolvation Temp. | 450°C | Critical for efficient solvent evaporation and release of gas-phase ions. |

| Gas Flow Rates | Optimized for specific instrument | Desolvation and cone gas flows must be tuned to maximize signal intensity and stability. |

| MRM Transitions | See Table 3 below | Specific precursor-to-product ion transitions provide the high selectivity required for analysis in complex matrices. |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Fenbendazole Sulfoxide | 316.0 | 284.0 | 100 | ~20 |

| (Oxfendazole) | 159.1 | 100 | ~35 | |

| Fenbendazole Sulfoxide-d3 | 319.0 | 287.0 | 100 | ~20 |

| (Internal Standard) | 159.1 | 100 | ~35 | |

| Fenbendazole (optional) | 300.0 | 268.0 | 100 | ~23 |

(Note: Collision energies are instrument-dependent and require optimization. The product ions for Fenbendazole Sulfoxide are based on common fragmentation patterns, such as the loss of methanol [CH3OH] and further fragmentation of the benzimidazole core. The transitions for the d3-labeled standard are predicted based on a +3 Da shift in the precursor and corresponding fragment.)[7]

Method Validation: Grounding in Regulatory Standards

A bioanalytical method is only as reliable as its validation. All validation experiments should be conducted in accordance with international guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[10] This ensures the data is accurate, reproducible, and fit for purpose.

dot

Caption: Key pillars of a comprehensive bioanalytical method validation.

Core Validation Parameters

-

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. This is assessed by analyzing at least six different blank matrix lots.[11]

-

Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).[12]

-

Calibration Curve and Range: The relationship between instrument response and concentration must be defined. A typical range for Fenbendazole Sulfoxide could be 0.5 to 1000 ng/mL in plasma.[13]

-

Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard must be evaluated. The IS-normalized matrix factor should be consistent across different lots of the biological matrix.[11]

-

Recovery: The efficiency of the extraction process should be determined at multiple concentrations. While 100% recovery is not required, it must be consistent and reproducible.[7]

-

Stability: The stability of the analyte and internal standard must be demonstrated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top (room temperature) stability, and long-term storage at -20°C or -80°C.[11]

Conclusion: Ensuring Data Integrity with Fenbendazole Sulfoxide-d3

The use of Fenbendazole Sulfoxide-d3 as an internal standard provides the analytical rigor required for the accurate quantification of Fenbendazole Sulfoxide in biological matrices. Its properties as a stable isotope-labeled analogue ensure that it closely tracks the analyte through the entire analytical process, effectively compensating for variations in sample preparation and instrument response. By following a well-structured workflow, employing optimized LC-MS/MS conditions, and adhering to stringent validation criteria outlined by regulatory bodies, researchers can generate high-quality, reliable data. This technical guide serves as a comprehensive framework for the implementation of this gold-standard internal standard, empowering scientists and drug development professionals to achieve the highest level of confidence in their bioanalytical results.

References

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

-

Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2015). Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies. Journal of pharmaceutical analysis, 5(5), 302–311. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved from [Link]

-

ResearchGate. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. Retrieved from [Link]

-

Li, J., et al. (2023). UPLC–MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Veterinary Science. Retrieved from [Link]

-

Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Retrieved from [Link]

-

Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. Retrieved from [Link]

-

Government of the Hong Kong Special Administrative Region. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. Centre for Food Safety. Retrieved from [Link]

-

Blanchflower, W. J., & Kennedy, D. G. (1994). Determination of fenbendazole and oxfendazole in liver and muscle using liquid chromatography-mass spectrometry. The Analyst, 119(6), 1325–1328. Retrieved from [Link]

-

ResearchGate. (1994). Determination of fenbendazole and oxfendazole in liver and muscle using liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

-

An, G., et al. (2019). Development and validation of a simple, fast, and sensitive LC/MS/MS method for the quantification of oxfendazole in human plasma and its application to clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 172, 24-30. Retrieved from [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

-

Mocan, T., et al. (2021). LC-MS/MS METHOD FOR THE DETERMINATION OF DIAZOLIC ANTHELMINTIC DRUG LEVELS FROM SHEEP AND HUMAN PLASMA FOR USE IN PHARMACOKINETIC AND BIOAVAILABILITY STUDIES. Farmacia, 69(1), 180-192. Retrieved from [Link]

-

ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Retrieved from [Link]

-

ResearchGate. (2021). Overall within-run accuracy and precision ranges for fenbendazole,.... ResearchGate. Retrieved from [Link]

-

Capece, B. P. S., et al. (2009). Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications. The Veterinary Journal, 181(3), 241-250. Retrieved from [Link]

-

PubChem. (n.d.). Fenbendazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Cholifah, S., et al. (2012). Densitometric determination of fenbendazole in veterinarian suspension, and its validation. Journal of Planar Chromatography--Modern TLC, 25(5), 490-494. Retrieved from [Link]

Sources

- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Technical Tip: Protein Precipitation [phenomenex.com]

- 7. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]

- 8. agilent.com [agilent.com]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of a simple, fast, and sensitive LC/MS/MS method for the quantification of oxfendazole in human plasma and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fenbendazole Sulfoxide-d3: Chemical Properties and Stability for Research Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of Fenbendazole sulfoxide-d3 (Oxfendazole-d3), a critical internal standard for the bioanalysis of the anthelmintic drug fenbendazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes key information on the physicochemical characteristics, metabolic context, and stability profile of this deuterated compound. It offers field-proven insights into its handling, storage, and application in quantitative analytical workflows, particularly liquid chromatography-mass spectrometry (LC-MS). The guide includes detailed experimental protocols for stability testing and bioanalysis, supported by diagrams and data tables to ensure scientific rigor and practical utility.

Introduction: The Role of Fenbendazole Sulfoxide-d3 in Bioanalysis

Fenbendazole is a broad-spectrum benzimidazole anthelmintic widely used in veterinary medicine. Following administration, it undergoes extensive first-pass metabolism in the liver, where it is oxidized to its active sulfoxide metabolite, fenbendazole sulfoxide (also known as oxfendazole), and subsequently to the inactive sulfone metabolite.[1][2] Given that fenbendazole sulfoxide is a major active moiety found in systemic circulation, its accurate quantification in biological matrices is paramount for pharmacokinetic, bioequivalence, and metabolism studies.[3][4]

Fenbendazole sulfoxide-d3 is the deuterium-labeled analogue of fenbendazole sulfoxide.[5] The incorporation of three deuterium atoms on the methyl carbamate group provides a mass shift of +3 Da, making it an ideal internal standard for mass spectrometry-based assays.[6] Its utility lies in its ability to mimic the analytical behavior of the non-labeled analyte, including extraction recovery and ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z). This co-eluting, mass-differentiated standard corrects for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of quantitative methods.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fenbendazole sulfoxide-d3 is essential for method development, formulation, and ensuring its integrity as an analytical standard.

Chemical Structure and Identity

-

IUPAC Name: trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate[7]

-

Synonyms: Oxfendazole-d3[5]

-

CAS Number: 1228182-54-4[7]

-

Molecular Formula: C₁₅H₁₀D₃N₃O₃S[7]

Table 1: Key Physicochemical Properties of Fenbendazole Sulfoxide-d3

| Property | Value | Source |

| Molecular Weight | 318.4 g/mol | [7] |

| Exact Mass | 318.08659270 Da | [7] |

| XLogP3 | 2.3 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

digraph "Fenbendazole_Metabolism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];FBZ [label="Fenbendazole (Sulfide)"]; FBZ_SO [label="Fenbendazole Sulfoxide-d3\n(Oxfendazole-d3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FBZ_SO2 [label="Fenbendazole Sulfone-d3"];

FBZ -> FBZ_SO [label="Oxidation (Reversible)\n FMO, CYP450"]; FBZ_SO -> FBZ_SO2 [label="Oxidation (Irreversible)"]; FBZ_SO -> FBZ [label="Reduction"]; }

Figure 1: Metabolic pathway of Fenbendazole to Fenbendazole Sulfoxide-d3 and Fenbendazole Sulfone-d3.

Stability Profile and Degradation Pathways

The stability of an internal standard is a critical attribute that directly impacts the integrity of bioanalytical data. Fenbendazole sulfoxide-d3, like its non-deuterated counterpart, is susceptible to degradation under certain conditions. Understanding these liabilities is crucial for its proper handling, storage, and for the development of stability-indicating analytical methods.

General Recommendations for Storage and Handling

-

Long-term Storage: For optimal stability, Fenbendazole sulfoxide-d3 should be stored as a solid at -20°C, protected from light.

-

Solution Stability: Stock solutions should be prepared in a suitable organic solvent, such as DMSO or methanol, and stored at -20°C or below. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.

-

Handling: Standard laboratory precautions should be taken, including the use of personal protective equipment. Avoid direct contact with skin and eyes.[7]

Forced Degradation Studies: Insights from Benzimidazoles

Forced degradation studies, as outlined in ICH guideline Q1A(R2), are essential for identifying potential degradation products and pathways.[8][9] While specific kinetic data for Fenbendazole sulfoxide-d3 is not extensively published, studies on fenbendazole and other benzimidazoles provide valuable insights into its likely degradation profile.

Benzimidazoles, including fenbendazole sulfoxide, are generally stable in acidic conditions but are susceptible to hydrolysis under alkaline conditions. The primary site of hydrolytic attack is the carbamate ester linkage.

-

Alkaline Hydrolysis: In the presence of a strong base (e.g., 1M NaOH) and heat, the carbamate group of oxfendazole hydrolyzes to yield 2-amino-5-phenylsulfinyl benzimidazole.[10] This represents a significant transformation that would render the internal standard ineffective. Therefore, exposure to basic conditions during sample preparation and analysis should be minimized.

Fenbendazole sulfoxide can be further oxidized to its corresponding sulfone metabolite, fenbendazole sulfone. This transformation is a known metabolic pathway and can also occur under chemical oxidative stress.[1][11]

-

Mechanism: The sulfur atom in the sulfoxide is susceptible to oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide, can facilitate this conversion. The resulting sulfone is generally considered pharmacologically inactive.

Benzimidazole anthelmintics exhibit significant photosensitivity, particularly in solution.

-

Light Exposure: When exposed to UV or simulated sunlight in solution, fenbendazole and related compounds can undergo rapid degradation. The solid form, however, is reported to be significantly more stable. It is crucial to protect solutions of Fenbendazole sulfoxide-d3 from light by using amber vials and minimizing exposure during handling.

In its solid state, fenbendazole sulfoxide is relatively stable at elevated temperatures. However, prolonged exposure to high heat, especially in the presence of moisture or other reactive species, can accelerate degradation.

Figure 2: Major degradation pathways for Fenbendazole Sulfoxide-d3.

Analytical Methodologies

The primary application of Fenbendazole sulfoxide-d3 is as an internal standard in LC-MS/MS assays for the quantification of fenbendazole and its metabolites in biological matrices.

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification.

-

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. While simple, it may result in less clean extracts and potential matrix effects.

-

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a sorbent to retain the analyte while interferences are washed away. This method is highly recommended for achieving the lowest limits of quantification and minimizing matrix effects.[12]

LC-MS/MS Quantification Protocol

The following protocol provides a general framework for the quantification of fenbendazole sulfoxide in plasma using Fenbendazole sulfoxide-d3 as an internal standard. This method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.

-

Stock Solutions: Prepare individual stock solutions of fenbendazole sulfoxide and Fenbendazole sulfoxide-d3 (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the fenbendazole sulfoxide stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentration levels.

-

Internal Standard Working Solution: Prepare a working solution of Fenbendazole sulfoxide-d3 at a fixed concentration.

-

Sample Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the internal standard working solution.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by equilibration with water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Ionization: Positive electrospray ionization (ESI+) is generally effective for benzimidazoles.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Fenbendazole Sulfoxide | 316.1 | 284.1 |

| Fenbendazole Sulfoxide-d3 | 319.1 | 287.1 |

Note: These transitions are illustrative and should be optimized on the specific instrument used.

Figure 3: A typical bioanalytical workflow for the quantification of Fenbendazole Sulfoxide using Fenbendazole Sulfoxide-d3.

Conclusion and Future Perspectives

Fenbendazole sulfoxide-d3 is an indispensable tool for the accurate and precise quantification of fenbendazole's primary active metabolite in complex biological matrices. Its chemical properties largely mirror those of the non-deuterated analyte, while its stability profile necessitates careful handling to prevent degradation, particularly from light and alkaline conditions. The protocols and data presented in this guide provide a robust framework for researchers to confidently employ Fenbendazole sulfoxide-d3 as an internal standard in demanding bioanalytical applications. As research into the therapeutic applications of fenbendazole continues to expand, the need for reliable and well-characterized analytical standards like Fenbendazole sulfoxide-d3 will remain of utmost importance.

References

- Short, C. R., Flory, W., Hsieh, L. C., & Barker, S. A. (1988). The oxidative metabolism of fenbendazole: a comparative study. Journal of veterinary pharmacology and therapeutics, 11(1), 50–55.

- Capece, B. P., Castells, G., & Perez, R. (2009). Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications. The Veterinary Journal, 181(3), 241-250.

- McKellar, Q. A., & Scott, E. W. (1990). The benzimidazole anthelmintic agents—a review. Journal of veterinary pharmacology and therapeutics, 13(3), 223-247.

- Lanusse, C. E., & Prichard, R. K. (1993). Clinical pharmacology of benzimidazole anthelmintics. Parasitology today (Personal ed.), 9(3), 109-112.

- Moreno, L., Alvarez, L., & Lanusse, C. (2006). Fenbendazole and its sulfoxide metabolite persist in the gastrointestinal tract of sheep.

- Farczadi, L., Imre, S., Vlase, L., & Tero-Vescan, A. (2021). LC-MS/MS method for the determination of diazolic anthelmintic drug levels from sheep and human plasma for use in pharmacokinetic and bioavailability studies. Farmacia, 69(1), 188-198.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

- Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2014). Liquid chromatography-tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies. Journal of pharmaceutical analysis, 4(5), 332-341.

- Zhang, Y., et al. (2022). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Veterinary Science, 9, 963609.

- Delatour, P., Benoit, E., Garnier, F., & Besse, S. (1990). Chirality of the sulphoxide metabolites of fenbendazole and albendazole in sheep. Journal of veterinary pharmacology and therapeutics, 13(4), 361-366.

- Arkhipov, I. A., et al. (2021). Pharmacokinetic profile, tissue residue depletion and anthelmintic efficacy of supramolecular fenbendazole. International journal of pharmaceutics, 606, 120957.

- Veeprho. (n.d.). Fenbendazole Sulfoxide-D3.

- SynZeal. (n.d.). Fenbendazole D3.

- World Health Organization. (2015).

- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.

- ChemicalBook. (n.d.). Fenbendazole(43210-67-9) 1H NMR spectrum.

- PubChem. (n.d.). Fenbendazole.

- European Centre for Ecotoxicology and Toxicology of Chemicals. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS.

- Capece, B. P. S., et al. (2009). Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications. The Veterinary Journal, 181(3), 241-250.

- An, G., et al. (2021). Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses. Antimicrobial agents and chemotherapy, 65(4), e02129-20.

- BenchChem. (n.d.). Application Note: High-Throughput Analysis of Albendazole Sulfoxide-D3 by LC-MS/MS.

- PubChem. (n.d.). Fenbendazole sulfoxide-d3.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

- Delatour, P., et al. (1990). Chirality of the sulphoxide metabolites of fenbendazole and albendazole in sheep. Journal of Veterinary Pharmacology and Therapeutics, 13(4), 361-366.

- Li, H., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. European Journal of Medicinal Chemistry, 258, 115598.

- Grocholska, P., & Zamiara, P. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2958.

- Cayman Chemical. (n.d.). Fenbendazole-d3.

- Soria-Arteche, O., et al. (2005). Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides. Journal of the Mexican Chemical Society, 49(4), 353-357.

- Dronina, M. A., et al. (2023). Solid Dispersions of Fenbendazole with Polymers and Succinic Acid Obtained via Methods of Mechanochemistry: Their Chemical Stability and Anthelmintic Efficiency. Pharmaceutics, 15(12), 2686.

- Ragno, G., et al. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics.

- An, G., et al. (2021). Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses. Antimicrobial Agents and Chemotherapy, 65(4).

- Chu, S. H., & Wang, H. Y. (2004). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid-Phase Dispersion. Journal of Food and Drug Analysis, 12(3).

- Claramunt, R. M., et al. (2016). Selective deuteration of [(pyridylmethyl)sulfinyl]benzimidazole antisecretory drugs. A NMR study where DMSO-d6 acts as deuteration agent. Journal of Pharmaceutical and Biomedical Analysis, 131, 235-243.

- BenchChem. (n.d.).

- Cizmic, M., et al. (2016). Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel.

- Cotton, H., et al. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. U.S.

- An, G., et al. (2021). Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses. Antimicrobial Agents and Chemotherapy, 65(4).

- Madkour, A. M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. Journal of Analytical & Pharmaceutical Research, 7(2), 130-135.

Sources

- 1. The oxidative metabolism of fenbendazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 4. Pharmacokinetic profile, tissue residue depletion and anthelmintic efficacy of supramolecular fenbendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]

- 7. Fenbendazole sulfoxide-d3 | C15H13N3O3S | CID 71312471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. database.ich.org [database.ich.org]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the metabolism of fenbendazole to its sulfoxide form.

A Technical Guide to the Metabolic Sulfoxidation of Fenbendazole

This guide provides an in-depth examination of the metabolic conversion of fenbendazole to its sulfoxide metabolite, oxfendazole. Designed for researchers and drug development professionals, this document synthesizes core biochemical principles with validated experimental methodologies to offer a comprehensive understanding of this critical biotransformation pathway.

Introduction: The Metabolic Activation of Fenbendazole

Fenbendazole (FBZ) is a broad-spectrum anthelmintic of the benzimidazole class, widely utilized in veterinary medicine.[1][2] Its primary mechanism of action involves binding to β-tubulin in parasites, which disrupts microtubule polymerization and vital cellular functions like glucose uptake.[3][4] However, the pharmacological activity of fenbendazole is not solely dependent on the parent compound. Following administration, it undergoes extensive hepatic metabolism, where it is converted into several derivatives.[5][6][7]

The most critical of these transformations is the S-oxidation of the parent sulfide molecule to its sulfoxide form, commonly known as oxfendazole (OFZ).[3][4][8] This metabolite is not only biologically active but is a potent anthelmintic in its own right, contributing significantly to the overall therapeutic effect.[2][3][9] The metabolic landscape is further defined by the subsequent, largely irreversible oxidation of oxfendazole to the inactive fenbendazole sulfone (FBZ-SO2) and a parallel hydroxylation pathway.[3][8][10] Understanding the enzymatic drivers, kinetics, and stereoselectivity of the initial sulfoxidation step is paramount for predicting efficacy, pharmacokinetics, and potential drug-drug interactions.

The Core Reaction: Enzymatic Sulfoxidation

The conversion of fenbendazole to oxfendazole is a pivotal activation step mediated primarily by two major superfamilies of hepatic enzymes: the Flavin-containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) system.[1][3][7][11][12]

Key Enzymatic Contributors

-

Flavin-containing Monooxygenases (FMOs): This system is a major contributor to the sulfoxidation of fenbendazole in many species.[3][7][13] FMOs are particularly significant in the hepatic metabolism of various xenobiotics containing a nucleophilic heteroatom. In ruminants like sheep and cattle, FMO is the primary system responsible for the S-oxidation of benzimidazoles.[7]

-

Cytochrome P450 (CYP) Enzymes: The CYP system, particularly isoform CYP3A4 , also plays a crucial role in fenbendazole sulfoxidation.[3][4] While FMOs often dominate, the relative contribution of CYPs can vary between species. For instance, in rats and horses, CYP-mediated oxidation is a major pathway.[7]

This dual-enzyme involvement is a critical concept; the balance between FMO and CYP activity can influence not only the rate of metabolism but also the stereochemistry of the resulting metabolite.

Chirality and Enantioselective Metabolism

The sulfoxidation of the prochiral fenbendazole molecule creates a chiral center at the sulfur atom, resulting in the formation of two enantiomers: (+)-oxfendazole and (-)-oxfendazole.[7][11] The production of these enantiomers is highly stereoselective and is dictated by the catalyzing enzyme system.[7][12]

-

The FMO system preferentially generates the (+)-enantiomer .[7] In sheep and cattle, the FMO-mediated sulfoxidation of FBZ shows a clear enantioselectivity towards the (+)-OFZ form.[7]

-

The CYP system is more involved in the formation of the (-)-enantiomer .[7] Inhibition of CYP enzymes has been shown to reduce the production of (-)-OFZ, highlighting its role in generating this specific antipode.[7]

This enzymatic division of labor has direct pharmacological implications, as the enantiomers can exhibit different pharmacokinetic profiles and biological activities. After administration of fenbendazole to sheep, the (+)-antipode is the predominant form found in plasma.[14]

The Metabolic Cycle: A Reversible Pathway

The sulfoxidation pathway is part of a dynamic metabolic cycle. Oxfindazole can be reduced back to the parent fenbendazole, a reaction that can occur systemically.[2][3] This reversible transformation creates a reservoir of active compounds, potentially prolonging their residence time and therapeutic effect at the target site. This is distinct from the subsequent oxidation to fenbendazole sulfone, which is generally considered an irreversible inactivation step.[8]

The complete metabolic fate of fenbendazole involves these interconnected pathways, as illustrated below.

Experimental Methodologies

Investigating the sulfoxidation of fenbendazole requires robust in vitro systems coupled with precise analytical quantification. Liver microsomes are a standard and reliable model for this purpose as they contain a high concentration of both FMO and CYP enzymes.[13][15][16]

In Vitro Assay: Fenbendazole Sulfoxidation in Liver Microsomes

This protocol provides a self-validating framework for measuring the enzymatic conversion of fenbendazole to oxfendazole.

Objective: To quantify the rate of oxfendazole formation from a fenbendazole substrate using a hepatic microsomal fraction.

Materials:

-

Cryopreserved liver microsomes (e.g., human, rat, equine)

-

Fenbendazole (substrate)

-

Oxfendazole (analytical standard)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Internal Standard (IS) for HPLC analysis (e.g., another benzimidazole like oxibendazole)

-

Quenching Solution: Acetonitrile (ACN), cold

-

Purified water (HPLC grade)

Experimental Workflow Diagram:

Step-by-Step Protocol:

-

Reagent Preparation: Prepare stock solutions of fenbendazole and the internal standard in a suitable solvent like methanol or DMSO. The final concentration of organic solvent in the incubation should not exceed 1% to avoid enzyme inhibition.[5]

-

Microsomal Suspension: On ice, thaw the liver microsomes and dilute them in cold phosphate buffer to the desired final protein concentration (e.g., 0.5-1.0 mg/mL).

-

Incubation Setup: In microcentrifuge tubes, combine the microsomal suspension, phosphate buffer, and fenbendazole solution to the final desired volume and substrate concentration.

-

Control Systems (Self-Validation): Prepare parallel incubations for validation:

-

Negative Control (No NADPH): Replace the NADPH regenerating system with buffer. This accounts for any non-enzymatic degradation of fenbendazole.

-

Blank Control (No Substrate): Replace the fenbendazole solution with a solvent blank to identify any interfering peaks from the biological matrix.

-

-

Pre-incubation: Pre-incubate all tubes in an oscillating water bath at 37°C for 5 minutes to allow the system to reach thermal equilibrium.[5]

-

Reaction Initiation: Start the enzymatic reaction by adding the NADPH regenerating system to all tubes (except the negative controls).

-

Incubation: Incubate the reactions for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding a volume of cold acetonitrile (typically 2x the incubation volume) containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Processing: Vortex the tubes vigorously and then centrifuge at high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to HPLC vials for analysis.

Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted method for the simultaneous quantification of fenbendazole and its metabolites.[17][18][19]

Principle: The method separates the parent drug from its metabolites based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A UV detector quantifies each compound as it elutes from the column.

Data Summary: Representative HPLC Conditions

The following table summarizes typical conditions compiled from established methodologies. Researchers should optimize and validate the method for their specific application and matrix.

| Parameter | Typical Condition | Source(s) |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | [19][20][21] |

| Mobile Phase | Acetonitrile and an acidic buffer (e.g., phosphate, acetate) | [18][19][21] |

| Elution Mode | Isocratic or Gradient | [19][21] |

| Flow Rate | 0.8 - 1.5 mL/min | [20] |

| Detection (UV) | 290 - 298 nm | [17][19][21] |

| Column Temp. | Ambient or controlled (e.g., 30°C) | [20] |

Causality in Method Design:

-

Reversed-Phase C18: This stationary phase is effective for separating the moderately nonpolar benzimidazole compounds.

-

Acidic Mobile Phase: An acidic pH (e.g., pH 4.5) ensures that the benzimidazole molecules are in a consistent protonation state, leading to sharp, symmetrical peaks.[18]

-

UV Detection at ~290 nm: Fenbendazole and its primary metabolites share a similar core chromophore and exhibit strong absorbance near this wavelength, allowing for sensitive detection of all compounds in a single run.[17][19]

Conclusion and Field Insights

The sulfoxidation of fenbendazole to oxfendazole is a cornerstone of its bioactivity. As Senior Application Scientists, we recognize that a nuanced understanding of this pathway—driven by the interplay between FMO and CYP enzymes—is essential for drug development. The enantioselective nature of this metabolism adds a layer of complexity that can have significant pharmacokinetic consequences.

The methodologies presented herein provide a validated starting point for researchers. The in vitro microsomal assay is a powerful tool for initial metabolic screening, enzyme identification (using specific chemical or antibody inhibitors), and cross-species comparisons.[13][15] When coupled with a well-optimized HPLC method, this workflow generates the reliable, quantitative data needed to advance research, whether for pharmacokinetic modeling, residue analysis, or investigating drug-drug interaction potential.

References

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research. Anticancer Research. [Link]

-

CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC - NIH. Antimicrobial Agents and Chemotherapy. [Link]

-

Proposed metabolic pathways of albendazole (A) and fenbendazole (B) in human liver microsomes. - ResearchGate. ResearchGate. [Link]

-

Methodology for the analysis of fenbendazole and its metabolites in plasma, urine, feces, and tissue homogenates - PubMed. Journal of Liquid Chromatography. [Link]

-

CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems - PubMed. Antimicrobial Agents and Chemotherapy. [Link]

-

Fenbendazole pharmacokinetics, metabolism, and potentiation in horses - PubMed. Drug Metabolism and Disposition. [Link]

-

Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications - ResearchGate. The Veterinary Journal. [Link]

-

Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed. Chemical Research in Toxicology. [Link]

-

Fenbendazole Pharmacokinetics, Metabolism, and Potentiation in Horses | Request PDF. ResearchGate. [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research. Anticancer Research. [Link]

-

Pharmacokinetics of Fenbendazole in Sheep in - AVMA Journals. American Journal of Veterinary Research. [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]

-

Chiral sulfoxidation of albendazole by the flavin adenine dinucleotide-containing and cytochrome P450-dependent monooxygenases from rat liver microsomes - PubMed. Drug Metabolism and Disposition. [Link]

-

Pharmacokinetics of fenbendazole in sheep - PubMed. American Journal of Veterinary Research. [Link]

-

Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug (1991) | Michael Murray | 54 Citations - SciSpace. Chemical Research in Toxicology. [Link]

-

Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications - CONICET. The Veterinary Journal. [Link]

-

Chirality of the Sulphoxide Metabolites of Fenbendazole and Albendazole in Sheep. Xenobiotica. [Link]

-

Determination of fenbendazole and its metabolites in trout by a high-performance liquid chromatographic method - PubMed. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug | Chemical Research in Toxicology - ACS Publications. Chemical Research in Toxicology. [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND ITS VALIDATION OF FENBENDAZOLE IN BULK AND MARKETED FORMULATION - IJRPC. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Determination of fenbendazole and oxfendazole in liver and muscle using liquid chromatography-mass spectrometry - ResearchGate. The Analyst. [Link]

-

Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid - Journal of Food and Drug Analysis. Journal of Food and Drug Analysis. [Link]

-

Plasma kinetics and tissue residues of fenbendazole following oral administration to pigs. ResearchGate. [Link]

-

(PDF) CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - ResearchGate. ResearchGate. [Link]

-

Effects of P450 isoform-specific inhibitors on the metabolism of... - ResearchGate. ResearchGate. [Link]

-

Recent Analytical Methods of Anti-Helmintic Agents - Asian Journal of Pharmaceutical Research. Asian Journal of Pharmaceutical Research. [Link]

-

Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides - ResearchGate. ResearchGate. [Link]

-

[In vitro metabolism of fenbendazole prodrug] | Request PDF - ResearchGate. ResearchGate. [Link]

-

The oxidative metabolism of fenbendazole: a comparative study - PubMed. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. BioIVT. [Link]

-

Assessment of the pharmacological interactions between the nematodicidal fenbendazole and the flukicidal triclabendazole - CONICET. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. | Semantic Scholar. Chemical Research in Toxicology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fenbendazole pharmacokinetics, metabolism, and potentiation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. The oxidative metabolism of fenbendazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chiral sulfoxidation of albendazole by the flavin adenine dinucleotide-containing and cytochrome P450-dependent monooxygenases from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chirality of the sulphoxide metabolites of fenbendazole and albendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug (1992) | Michael Murray | 54 Citations [scispace.com]

- 16. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. | Semantic Scholar [semanticscholar.org]

- 17. Methodology for the analysis of fenbendazole and its metabolites in plasma, urine, feces, and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ptfarm.pl [ptfarm.pl]

- 19. Determination of fenbendazole and its metabolites in trout by a high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijrpc.com [ijrpc.com]

- 21. jfda-online.com [jfda-online.com]

An In-Depth Technical Guide to Fenbendazole Sulfoxide-d3 for Therapeutic Drug Monitoring Studies

Abstract

This technical guide provides a comprehensive overview of the strategic use of Fenbendazole Sulfoxide-d3 as a stable isotope-labeled internal standard for the therapeutic drug monitoring (TDM) of fenbendazole. Fenbendazole, a broad-spectrum benzimidazole anthelmintic, is gaining significant interest for drug repurposing, particularly in oncology.[1] As its potential applications expand, the need for robust, accurate, and precise bioanalytical methods to monitor its pharmacokinetic profile becomes paramount. This document delves into the core principles of TDM, the metabolic fate of fenbendazole, the rationale for employing a deuterated internal standard, and detailed, field-proven protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical investigations involving fenbendazole.

Introduction: The Imperative for Precision in Fenbendazole Monitoring

Fenbendazole (FBZ) is a widely used veterinary anthelmintic effective against a variety of gastrointestinal parasites.[1][2] Its mechanism of action involves binding to parasite tubulin, disrupting microtubule formation, and ultimately leading to nutrient absorption failure and death.[1][2] Beyond its established veterinary applications, emerging research has highlighted its potential as an anticancer agent, attributed to its ability to interfere with energy metabolism in cancer cells and induce cell death.[1]

Despite promising preclinical data, the clinical translation of fenbendazole is hampered by its poor oral bioavailability and variable pharmacokinetic profile.[1][3] Therapeutic Drug Monitoring (TDM) is a critical discipline that enables the optimization of dosing regimens by maintaining drug concentrations within a target therapeutic window. For a drug like fenbendazole, with its complex metabolism and absorption characteristics, TDM is not just beneficial but essential for establishing a clear relationship between dose, exposure, and response.

This guide focuses on the cornerstone of modern TDM for fenbendazole: the use of a stable isotope-labeled (SIL) internal standard, specifically Fenbendazole Sulfoxide-d3, in conjunction with LC-MS/MS. This approach provides the highest levels of accuracy and precision, which are indispensable for reliable pharmacokinetic and pharmacodynamic (PK/PD) modeling.

The Metabolic Journey of Fenbendazole

Understanding the metabolic pathway of fenbendazole is fundamental to designing an effective TDM strategy. Upon oral administration, fenbendazole is poorly absorbed and undergoes extensive first-pass metabolism in the liver.[2][3] The primary metabolic transformations involve oxidation reactions.

-

Sulfoxidation: The initial and most significant metabolic step is the oxidation of the sulfide moiety to form fenbendazole sulfoxide, also known as oxfendazole.[3][4] This metabolite is also pharmacologically active as an anthelmintic.[1]

-

Sulfonation: Fenbendazole sulfoxide can be further oxidized to form the inactive metabolite, fenbendazole sulfone.[3][4][5]

-

Hydroxylation: Another metabolic route involves the formation of hydroxyfenbendazole.[3][4]

The primary analytes of interest in TDM studies are typically the parent drug (fenbendazole) and its active metabolite (fenbendazole sulfoxide). The relative concentrations and pharmacokinetic profiles of these two compounds provide a comprehensive picture of the drug's behavior in vivo.

Metabolic Pathway Diagram